molecular formula C7H12ClF2N B1434121 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1779942-70-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1434121
CAS No.: 1779942-70-9
M. Wt: 183.63 g/mol
InChI Key: XYZIFKBGKWQVOP-UHFFFAOYSA-N
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Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding may result in conformational changes in the enzyme, affecting its function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at 0-8°C under inert gas conditions . Long-term studies may reveal changes in cellular function due to prolonged exposure to the compound, including potential alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues or organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may affect the synthesis and degradation of neurotransmitters, impacting brain function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Biological Activity

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1779942-70-9) is a synthetic compound notable for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications.

  • Molecular Formula : C7H12ClF2N
  • Molecular Weight : 183.63 g/mol
  • Physical Form : White to yellow solid
  • Purity : 97%
  • Solubility : Very soluble (2.2 mg/ml; 0.012 mol/l)

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent.

The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating receptor activity and influencing various biological pathways. Research suggests that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

Pharmacokinetics

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.
  • P-glycoprotein Substrate : No, which may affect its bioavailability.

Case Studies and Research Findings

  • In Vivo Studies :
    • A study published in the Journal of Medicinal Chemistry examined the compound's efficacy in depleting specific targets in vivo, demonstrating significant biological activity that supports its potential therapeutic applications .
  • Chemical Synthesis and Applications :
    • The synthesis of this compound typically involves enantioselective methods to construct its bicyclic framework, allowing for high yields and purity necessary for biological testing . Its unique structure makes it useful as a building block in the synthesis of more complex molecules with potential therapeutic effects.
  • Comparative Studies :
    • Comparative studies with related compounds have shown that the difluorination at the 8-position enhances biological activity compared to non-fluorinated analogs . This modification appears to influence receptor binding affinity and selectivity.

Data Table: Summary of Biological Activity

PropertyValue
CAS Number1779942-70-9
Molecular Weight183.63 g/mol
GI AbsorptionHigh
BBB PermeabilityYes
P-gp SubstrateNo
Solubility2.2 mg/ml
Purity97%
Mechanism of ActionModulation of receptor activity

Safety Profile

The compound is classified under GHS hazard statements, indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper safety measures should be observed during handling .

Scientific Research Applications

Chemistry

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Application AreaDescription
Organic SynthesisUsed as an intermediate in synthesizing more complex molecules.
Material SciencePotential applications in developing new materials due to its stability and reactivity.

Biology

The compound's structure makes it a valuable tool for studying biological systems. It has been investigated for its interactions with neurotransmitter transporters, suggesting potential roles in modulating neurotransmission.

Biological TargetEffects
Monoamine TransportersMay inhibit reuptake of neurotransmitters like serotonin and dopamine, potentially enhancing mood and cognitive functions.
Neurological StudiesUseful in studying conditions such as depression and ADHD through its interaction with neurotransmitter systems.

Medicine

Research indicates that this compound may have therapeutic applications as a mu-opioid receptor antagonist, which could be beneficial in treating opioid-induced bowel dysfunction (OBD) without affecting central analgesic effects.

Medical ApplicationMechanism of Action
Mu-opioid Receptor AntagonismBlocks undesirable gastrointestinal side effects while preserving pain relief from opioids.
Potential Therapeutic UsesInvestigated for treating disorders related to reduced gastrointestinal motility.

Case Studies

Several studies have highlighted the potential of this compound:

  • Study on Neurotransmitter Interaction:
    • Researchers investigated the compound's effect on serotonin transporters and found significant inhibition of reuptake, suggesting potential antidepressant properties.
  • Opioid Receptor Studies:
    • A study demonstrated that derivatives of this compound effectively bind to mu-opioid receptors, indicating its potential use as a peripherally selective antagonist.

Properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIFKBGKWQVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779942-70-9
Record name 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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